![molecular formula C15H17NO B1386130 N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine CAS No. 1095179-72-8](/img/structure/B1386130.png)

N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

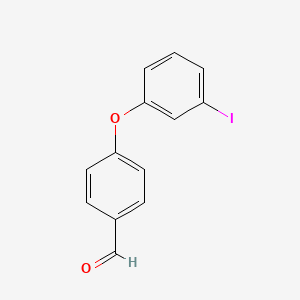

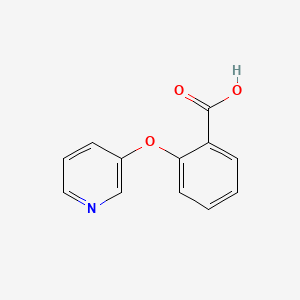

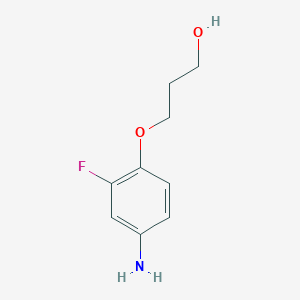

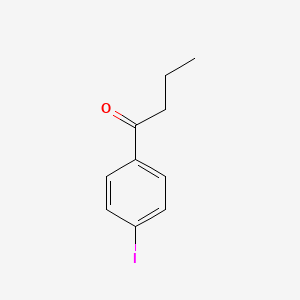

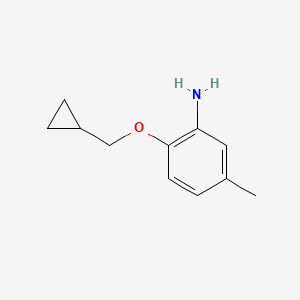

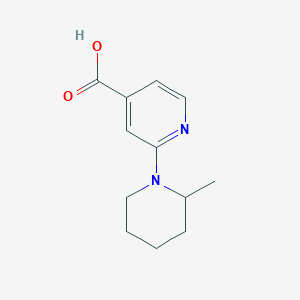

“N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine” is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 . It is used in the synthetic preparation of many types of compounds .

Synthesis Analysis

The synthesis of “N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine” involves several steps. One method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina . Another method involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2-(4-methylphenoxy)ethyl sulfonate.Molecular Structure Analysis

The molecular structure of “N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

“N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine” can undergo various chemical reactions. For instance, it can participate in the synthesis of trifluoromethyl-sulfonimidamides from sulfinamides . It can also be used in the preparation of piperazinylquinazoline amine compounds as toll-like receptor 9 signaling antagonists for the treatment of immune disorders .Applications De Recherche Scientifique

Formation of Tridentate Phosphorylated Acetamides

N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine could potentially be used in the formation of tridentate phosphorylated acetamides . These compounds are promising extractants for various metal ions and ligands for metal complexes that exhibit catalytic and biological activity .

Synthesis of Heterocycles and Acyclic Systems

N,N-Dialkyl amides, a group to which N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine belongs, have been used as versatile synthons for the synthesis of heterocycles and acyclic systems . They can be used in a variety of ways to generate different functional groups .

Amination

N,N-Dialkyl amides can be used in amination, a process that introduces an amino group into a molecule .

Formylation

These compounds can also be used in formylation, a chemical process that introduces a formyl group into a molecule .

Cyanation

N,N-Dialkyl amides can be used in cyanation, a process that introduces a cyano group into a molecule .

Amidoalkylation

Amidoalkylation is another process where N,N-Dialkyl amides can be used. This process introduces an amidoalkyl group into a molecule .

Propriétés

IUPAC Name |

N-methyl-1-[2-(4-methylphenoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12-7-9-14(10-8-12)17-15-6-4-3-5-13(15)11-16-2/h3-10,16H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIQFXZFFUGBGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)

amine](/img/structure/B1386057.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)

![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)

![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)